

2-(5-Bromo-1H-indazol-3-yl)acetic acid synthesis protocol

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Compound of Interest

Compound Name: 2-(5-Bromo-1H-indazol-3-yl)acetic acid

Cat. No.: B1288713

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An In-depth Technical Guide to the Synthesis of **2-(5-Bromo-1H-indazol-3-yl)acetic Acid**

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, serves as a crucial pharmacophore in modern drug discovery, acting as a bioisostere of indole.^[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.^{[2][3]} Compounds containing the indazole nucleus are integral to several approved drugs, such as the tyrosine kinase inhibitor Pazopanib, used in cancer therapy.^[2] The target molecule of this guide, **2-(5-Bromo-1H-indazol-3-yl)acetic acid** (CAS No. 885271-84-1), is a valuable and versatile intermediate.^[4] The bromo-substituent at the 5-position provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the acetic acid moiety at the 3-position allows for amide bond formation or other modifications, making it a key building block for constructing complex drug candidates.

This guide provides a comprehensive overview of a robust and logical synthetic strategy for preparing **2-(5-Bromo-1H-indazol-3-yl)acetic acid**, designed for researchers and professionals in chemical and pharmaceutical development. The narrative emphasizes the rationale behind procedural choices, ensuring a deep understanding of the underlying chemistry.

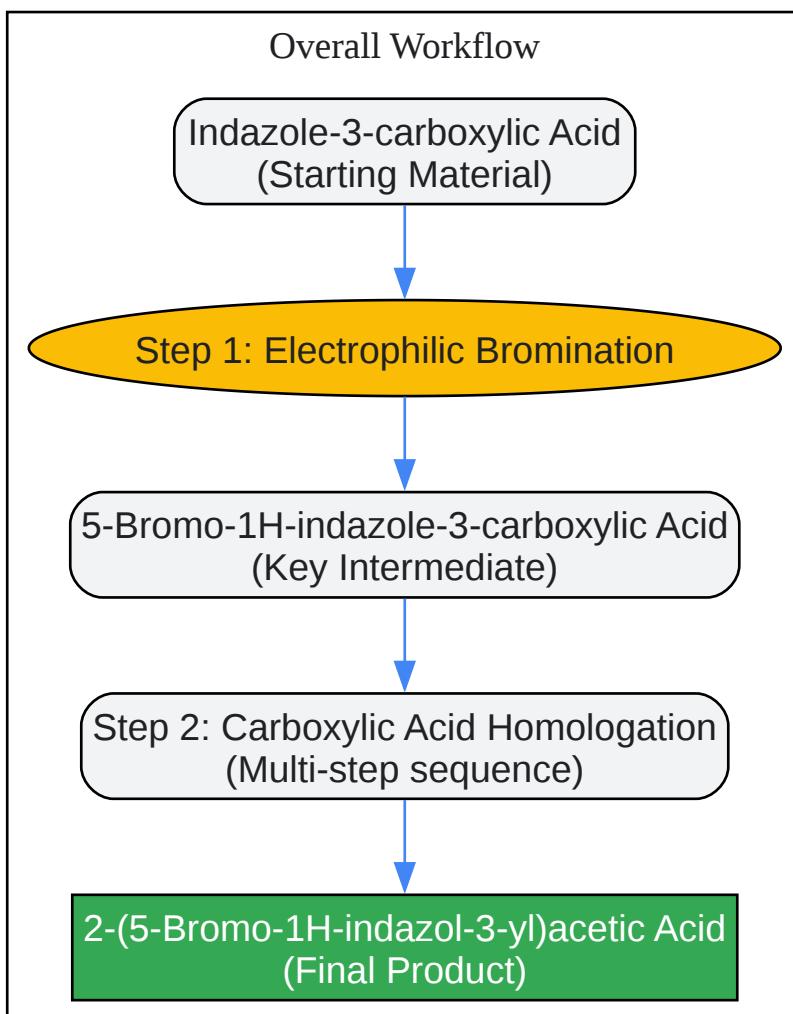
Synthetic Strategy and Retrosynthetic Analysis

The synthesis of **2-(5-Bromo-1H-indazol-3-yl)acetic acid** can be approached through several routes. A highly effective and modular strategy involves a multi-step sequence starting from a commercially available precursor, Indazole-3-carboxylic acid. This approach offers clear, high-yielding transformations and avoids the complexities of constructing the indazole ring late in the synthesis.

The core strategy is a two-part process:

- Electrophilic Bromination: Introduction of the bromine atom at the C5 position of the indazole ring system.
- Chain Homologation: Conversion of the C3-carboxylic acid into the target acetic acid moiety via a four-step reduction-halogenation-cyanation-hydrolysis sequence.

This linear approach is advantageous as it builds complexity step-wise on a stable core, facilitating purification and characterization at each stage.



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Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of Key Intermediate: 5-Bromo-1H-indazole-3-carboxylic Acid

The initial step involves the regioselective bromination of Indazole-3-carboxylic acid. The electron-rich nature of the indazole ring system makes it susceptible to electrophilic aromatic substitution. The directing effects of the fused benzene ring and the pyrazole nitrogen atoms favor substitution at the C5 position.

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Acetic acid serves as a polar protic solvent that can dissolve the starting material at elevated temperatures and facilitate the reaction.^[5] Using elemental bromine (Br₂) as the electrophile, the reaction is driven to completion by heating, yielding the desired 5-bromo derivative with high selectivity and yield.^[5]

Detailed Experimental Protocol

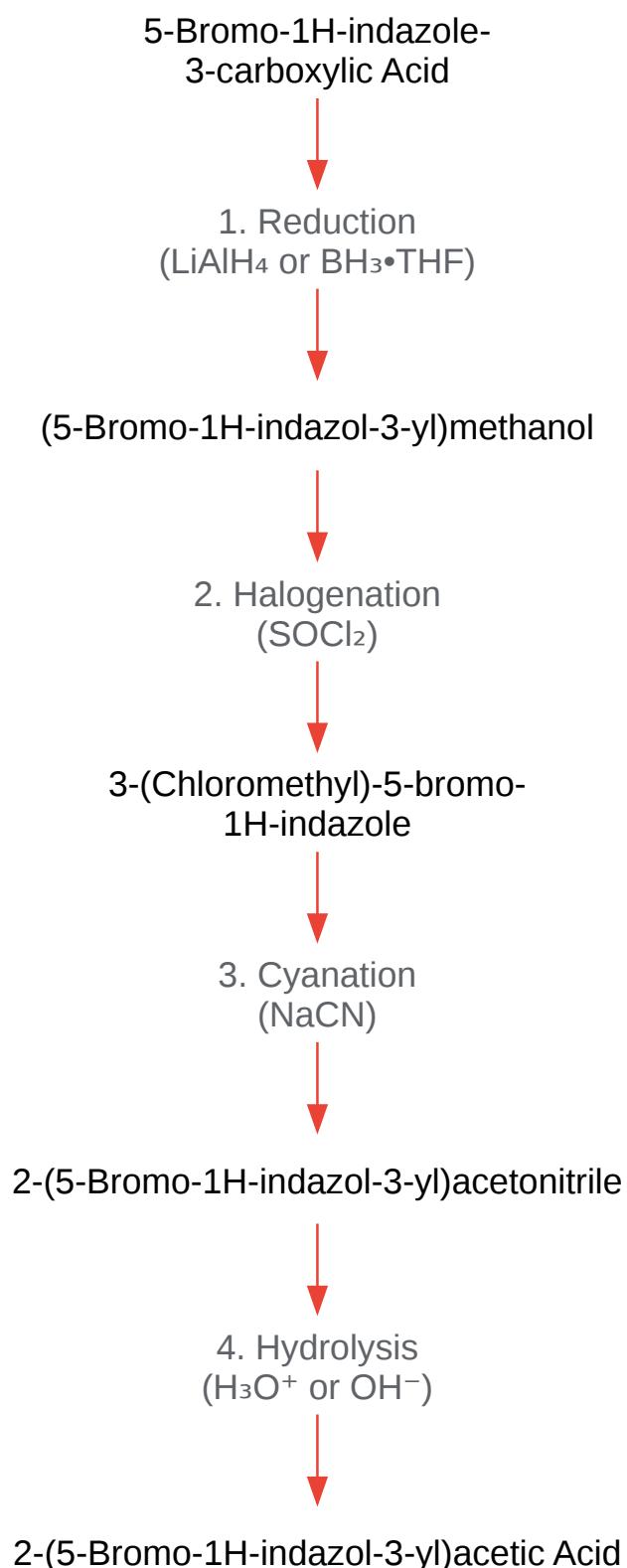
- Materials: Indazole-3-carboxylic acid, Bromine (Br₂), Glacial Acetic Acid.
- Procedure:
 - Suspend Indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Heat the suspension to 120 °C until a clear solution is obtained, then cool the solution to 90 °C.^[5]
 - Slowly add a solution of bromine (2.0 eq) in glacial acetic acid (2 mL per mL of bromine) dropwise to the reaction mixture while maintaining the temperature at 90 °C.
 - After the addition is complete, continue heating the mixture at 90 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
 - Stir the resulting slurry for 15-30 minutes to allow for complete precipitation of the product.
 - Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-Bromo-1H-indazole-3-carboxylic acid as a white solid.^[5]

Data Summary

Reagent	Molar Eq.	Molecular Weight	Quantity (for 10g scale)
Indazole-3-carboxylic acid	1.0	162.15 g/mol	10.0 g
Bromine	2.0	159.81 g/mol	19.7 g (6.1 mL)
Glacial Acetic Acid	Solvent	60.05 g/mol	~630 mL
Typical Yield	85-90% ^[5]		

Part 2: Homologation to 2-(5-Bromo-1H-indazol-3-yl)acetic Acid

This phase involves a four-step transformation of the C3-carboxylic acid group into an acetic acid group. This classic chain extension, or homologation, is a reliable method for adding a methylene (-CH₂-) unit.

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